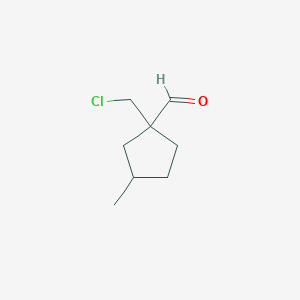

1-(Chloromethyl)-3-methylcyclopentane-1-carbaldehyde

CAS No.:

Cat. No.: VC17798267

Molecular Formula: C8H13ClO

Molecular Weight: 160.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClO |

|---|---|

| Molecular Weight | 160.64 g/mol |

| IUPAC Name | 1-(chloromethyl)-3-methylcyclopentane-1-carbaldehyde |

| Standard InChI | InChI=1S/C8H13ClO/c1-7-2-3-8(4-7,5-9)6-10/h6-7H,2-5H2,1H3 |

| Standard InChI Key | PRZBLLYWBVNUOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C1)(CCl)C=O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-(Chloromethyl)-3-methylcyclopentane-1-carbaldehyde features a five-membered cyclopentane ring with three distinct substituents: a chloromethyl group (-CH₂Cl), an aldehyde group (-CHO), and a methyl group (-CH₃) at positions 1 and 3, respectively. This substitution pattern creates steric and electronic effects that influence its reactivity. The aldehyde group’s electron-withdrawing nature enhances the electrophilicity of the chloromethyl carbon, facilitating nucleophilic substitution reactions.

Table 1: Comparative Analysis of Structurally Related Compounds

The presence of both chlorine and aldehyde groups distinguishes this compound from analogs, enabling diverse reactivity pathways .

Synthesis and Manufacturing

The synthesis of 1-(Chloromethyl)-3-methylcyclopentane-1-carbaldehyde typically involves multi-step routes starting from cyclopentane derivatives. One plausible method includes:

-

Chloromethylation: Introducing a chloromethyl group to 3-methylcyclopentane via Friedel-Crafts alkylation using chloromethyl methyl ether and a Lewis acid catalyst.

-

Oxidation: Subsequent oxidation of a hydroxymethyl intermediate to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to achieving high yields and purity. Industrial-scale production may employ continuous-flow systems to enhance efficiency.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by two functional groups:

Aldehyde Group

-

Nucleophilic Addition: Reacts with amines to form Schiff bases, a key step in synthesizing imine-linked pharmaceuticals.

-

Aldol Condensation: Undergoes self-condensation in basic conditions to form α,β-unsaturated aldehydes, useful in polymer chemistry.

Chloromethyl Group

-

Nucleophilic Substitution: The chlorine atom acts as a leaving group, enabling reactions with nucleophiles like hydroxide or thiols to form alcohols or thioethers.

-

Electrophilic Alkylation: The chloromethyl carbon participates in alkylation reactions with aromatic rings or other nucleophiles.

These reactions underscore its versatility as a building block in organic synthesis.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing β-lactam antibiotics and protease inhibitors, where its aldehyde group facilitates ring-closing reactions.

Materials Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability and mechanical strength.

Agrochemicals

Derivatives of this compound are explored as herbicides, leveraging its electrophilic sites to disrupt plant enzymatic processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume